molecular formula C16H34O6Si2 B135056 (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate CAS No. 130678-42-1

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate

Cat. No.: B135056
CAS No.: 130678-42-1
M. Wt: 378.61 g/mol
InChI Key: WTAZEIUCUCCYIA-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is an organosilicon compound that features both diisopropyl and trimethylsilyl groups. This compound is particularly interesting due to its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate typically involves the reaction of L-tartaric acid with diisopropylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of silylated derivatives .

Mechanism of Action

The mechanism of action of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is unique due to the combination of diisopropyl and trimethylsilyl groups, which provide both steric protection and increased volatility. This makes it particularly useful in applications requiring selective protection and subsequent deprotection of hydroxyl groups .

Properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZEIUCUCCYIA-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452815
Record name (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130678-42-1
Record name (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.